Ethanol, 2-[(2-mercaptoethyl)thio]-

Optical Resin Synthesis Monomer Purity Color Specification

Ethanol, 2-[(2-mercaptoethyl)thio]- (CAS 98026-19-8) is a bifunctional organosulfur compound featuring a terminal thiol (-SH) and a primary hydroxyl (-OH) group connected via a thioether linkage. This unique architecture enables dual reactivity: the thiol participates in thiol-ene and thiol-yne "click" chemistry, while the hydroxyl group allows for further derivatization, such as esterification or urethane formation.

Molecular Formula C4H10OS2
Molecular Weight 138.3 g/mol
CAS No. 98026-19-8
Cat. No. B1276469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-[(2-mercaptoethyl)thio]-
CAS98026-19-8
Molecular FormulaC4H10OS2
Molecular Weight138.3 g/mol
Structural Identifiers
SMILESC(CSCCS)O
InChIInChI=1S/C4H10OS2/c5-1-3-7-4-2-6/h5-6H,1-4H2
InChIKeyBTEAFSPWXRCITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol, 2-[(2-mercaptoethyl)thio]- (CAS 98026-19-8): A Bifunctional Thiol Building Block for High-Performance Optical Resins and Polymer Synthesis


Ethanol, 2-[(2-mercaptoethyl)thio]- (CAS 98026-19-8) is a bifunctional organosulfur compound featuring a terminal thiol (-SH) and a primary hydroxyl (-OH) group connected via a thioether linkage [1]. This unique architecture enables dual reactivity: the thiol participates in thiol-ene and thiol-yne "click" chemistry, while the hydroxyl group allows for further derivatization, such as esterification or urethane formation [1]. The compound's calculated properties include a density of 1.1±0.1 g/cm³ and a boiling point of 157.0±0.0 °C . It serves as a critical intermediate in the synthesis of high-refractive-index optical monomers, specifically for preparing 2,2'-thiodiethanethiol (thiodiglycol dithiol) used in advanced optical resins [2].

Bifunctional thiol–hydroxyl intermediate for optical resin monomers
Orthogonal reactivity: thiol-ene click chemistry plus hydroxyl derivatization
Scalable high-yield synthetic route reported

Why 2-[(2-mercaptoethyl)thio]-ethanol Cannot Be Substituted by Generic Mercaptoethanol or Dithiol Analogs


Substituting 2-[(2-mercaptoethyl)thio]-ethanol with simpler or more common thiols like 2-mercaptoethanol (CAS 60-24-2) or 2,2'-thiodiethanethiol (CAS 3570-55-6) fails in applications requiring precise bifunctional stoichiometry and targeted optical properties. While 2-mercaptoethanol offers only a single thiol and hydroxyl group, it lacks the internal thioether sulfur atom that significantly increases molar refraction and, consequently, the refractive index of the final polymer [1]. Conversely, the dithiol analog provides two thiol groups but no hydroxyl handle, leading to a higher crosslink density and altered network architecture that may compromise flexibility or specific surface functionalization . The monofunctional thiol with a hydroxyl group in 2-[(2-mercaptoethyl)thio]-ethanol provides the exact reactivity profile needed as an intermediate for synthesizing optical monomers, where further chemical transformation of the hydroxyl group is required [2].

This Product
Contains thioether linkage, single thiol, and hydroxyl; designed for stepwise monomer synthesis.
2-Mercaptoethanol
Lacks internal thioether sulfur; may not achieve targeted high refractive index in polymers.
This Product
Hydroxyl handle enables post-polymerization functionalization.
2,2'-Thiodiethanethiol
Dithiol without hydroxyl group; limits controlled sequential derivatization and may alter network architecture.

Quantitative Evidence Guide for Selecting 2-[(2-mercaptoethyl)thio]-ethanol Over Closest Analogs


Synthesis Purity: 99% GC Purity vs. Industrial Byproduct Standard

A patented synthesis method for 2-[(2-mercaptoethyl)thio]-ethanol yields a final product with a purity of ≥99% and a color value of <10 (APHA), directly addressing the quality issues of the previously available industrial byproduct, which had a purity of <99% and a color value of >50 [1].

Synthesis Purity
Head-to-head
Purity ≥99%
Color <10 APHA vs. baseline 50 APHA
Reported higher purity and lower color support optical-grade monomer synthesis.
Post-distillation analysis per CN111004160B.
Optical Resin Synthesis Monomer Purity Color Specification

Synthesis Yield: High-Efficiency Production Compared to Trace Byproduct Generation

The novel synthesis method for 2-[(2-mercaptoethyl)thio]-ethanol achieves a yield of >85%, a significant improvement over its previous generation as a trace byproduct in 2-mercaptoethanol production, which yielded less than 1% [1].

Synthesis Yield
Head-to-head
>85% yield vs. previous <1% byproduct route
High-yield route may support reliable scale-up and supply chain stability.
Approximately 85-fold improvement over original trace generation.
Process Chemistry Atom Economy Scale-up Viability

Bifunctional Reactivity: Orthogonal Thiol and Hydroxyl Functionality for Stepwise Synthesis

Unlike 2,2'-thiodiethanethiol (a dithiol lacking a hydroxyl group), Ethanol, 2-[(2-mercaptoethyl)thio]- provides both a thiol group for rapid thiol-ene "click" reactions and a hydroxyl group for subsequent esterification or urethane linkages, enabling stepwise, controlled polymer architecture building [1].

Bifunctional Reactivity
Class-level
One thiol (-SH) + one hydroxyl (-OH) with thioether spacer
Unique orthogonal reactivity profile enables stepwise polymer architecture control.
Structural comparison; prevents unwanted crosslinking.
Click Chemistry Polymer Derivatization Orthogonal Chemistry

Intermediate for High-Refractive-Index Monomers: Targeted Synthesis of Thiodiglycol Dithiol

The primary industrial application of 2-[(2-mercaptoethyl)thio]-ethanol is as a dedicated precursor for the synthesis of 2,2'-thiodiethanethiol (thiodiglycol dithiol), a key monomer for high-refractive-index optical resins [1]. Using generic 2-mercaptoethanol cannot efficiently produce this dithiol monomer, which is known to contribute to polymers with a refractive index up to 1.5961 .

Monomer Precursor Role
Class-level
Direct precursor to thiodiglycol dithiol (n20/D 1.5961)
Reported as non-substitutable intermediate for high-refractive-index resin monomer.
Synthetic gateway; 2-mercaptoethanol cannot produce the dithiol efficiently.
Optical Resin Monomer Thiodiglycol Dithiol Refractive Index Enhancement

Balanced Hydrophilicity: A Calculated XLogP3 of 0.3 vs. More Hydrophobic Dithiol

The compound 2-[(2-mercaptoethyl)thio]-ethanol has a calculated partition coefficient (XLogP3) of 0.3 [1], indicating a balanced hydrophilic-lipophilic character. This contrasts with the more hydrophobic 2,2'-thiodiethanethiol, which has a higher predicted log P due to the absence of the polar hydroxyl group .

Hydrophilicity
Reported
XLogP3 = 0.3
Balanced hydrophilicity may facilitate aqueous/polar solvent processing.
Calculated property; dithiol analog is more hydrophobic.
Solubility XLogP3 Polymer Compatibility

Optimal Application Scenarios for 2-[(2-mercaptoethyl)thio]-ethanol Based on Verified Performance Differentiators


Synthesis of Ultra-High-Purity Thiodiglycol Dithiol for Premium Ophthalmic Lenses

For optical resin manufacturers requiring 2,2'-thiodiethanethiol with minimal color and impurities to prevent light scattering in premium lenses, the patented high-purity (≥99%) and low-color (<10) grade of 2-[(2-mercaptoethyl)thio]-ethanol is the preferred starting material [1]. The previous industrial byproduct, with a color >50, is unsuitable for these high-end optical applications.

Stepwise Synthesis of Functionalized Polymer Networks via Orthogonal Thiol-Hydroxyl Chemistry

Researchers designing complex polymer networks, such as hydrogels with tunable crosslink density or surface-functionalized nanoparticles, benefit from the compound's orthogonal reactivity [2]. The thiol group can be first reacted in a thiol-ene click reaction to build the polymer backbone, and the remaining hydroxyl groups can be subsequently modified to introduce fluorescent labels, bioactive ligands, or hydrophilic grafts without affecting the initial polymerization.

Formulation of Water-Compatible Thiol-ene Coating Resins with Balanced Hydrophilicity

In the development of environmentally friendly, low-VOC coatings, the balanced hydrophilicity (XLogP3 = 0.3) of 2-[(2-mercaptoethyl)thio]-ethanol ensures good solubility in aqueous or polar solvent mixtures, unlike more hydrophobic dithiol analogs [3]. This allows for its incorporation into waterborne thiol-ene formulations for adhesives and protective coatings where uniform film formation and compatibility with co-solvents are critical.

Application
Selection Property
Validation Focus
High-purity thiodiglycol dithiol synthesis for optical resins
Reported purity ≥99% and low color (<10 APHA)
GC purity and APHA color after distillation
Stepwise functionalization of polymer networks
Orthogonal thiol–hydroxyl reactivity with thioether bridge
Sequential thiol-ene then hydroxyl derivatization without crosslinking
Water-compatible thiol-ene coating formulations
Calculated XLogP3 0.3 indicating balanced hydrophilicity
Solubility in aqueous/polar solvent systems vs. hydrophobic dithiols
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